molecular formula C5H8N2O3 B3361690 5-Methoxy-1-methylimidazolidine-2,4-dione CAS No. 92683-21-1

5-Methoxy-1-methylimidazolidine-2,4-dione

Cat. No. B3361690
CAS RN: 92683-21-1
M. Wt: 144.13 g/mol
InChI Key: PSOYYHIGXBBUGC-UHFFFAOYSA-N
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Description

5-Methoxy-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C5H8N2O3 and a molecular weight of 144.12900 . It is also known by other names such as 5-Methoxy-1-methylhydantoin and 2,4-Imidazolidinedione,5-methoxy-1-methyl .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-methylimidazolidine-2,4-dione consists of a five-membered imidazolidine ring with a methoxy group at the 5th position and a methyl group at the 1st position . The imidazolidine ring also contains two carbonyl functional groups at the 2nd and 4th positions .


Physical And Chemical Properties Analysis

5-Methoxy-1-methylimidazolidine-2,4-dione has a molecular weight of 144.12900 and a LogP value of -0.64570, which indicates its lipophilicity .

Safety And Hazards

While specific safety and hazard data for 5-Methoxy-1-methylimidazolidine-2,4-dione is not available, similar compounds have been classified as hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

5-methoxy-1-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-7-4(10-2)3(8)6-5(7)9/h4H,1-2H3,(H,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOYYHIGXBBUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NC1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493705
Record name 5-Methoxy-1-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-methylimidazolidine-2,4-dione

CAS RN

92683-21-1
Record name 5-Methoxy-1-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.0 g of 5-hydroxy-1-methylhydantoin (compound 1) were dissolved in absolute methanol and 6.7 g of triethylamine were added to the solution. 10.9 g (1.5 equivalent) of p-toluenesulfonyl chloride were then added to the solution, and was stirred at room temperature for 3 hours. After the reaction mixture was evaporated to dryness, a small amount of water was added to the residue and was extracted with ethyl acetate. The organic layer was dried over sodium sulfate and evaporated to dryness, and the residue was purified by column chromatography on silica gel (ethyl acetate). The obtained crude compound was recrystallized from a mixture of ethyl acetate and hexane to give 3.8 g of 5-methoxy-1-methylhydantoin (compound 5) in the form of white crystals.
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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solvent
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6.7 g
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10.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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